Ácido taurohiócolico

Descripción general

Descripción

Synthesis Analysis

The synthesis of taurohyocholate and related bile acids involves specific chemical pathways and enzymatic reactions. One study discusses the synthesis of taurobitocholic acid, a compound closely related to taurohyocholate, which was achieved using EEDQ, a peptide coupling reagent. This synthesis pathway could be similar to that of taurohyocholate, showcasing the methods for conjugating bile acids with amino acids like taurine (Fang Hua, 1999).

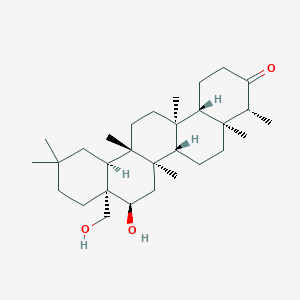

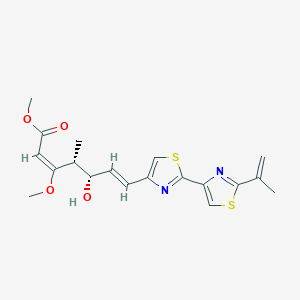

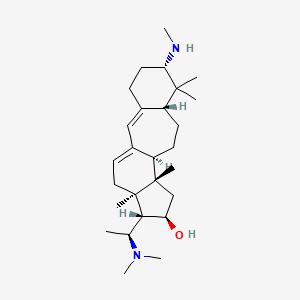

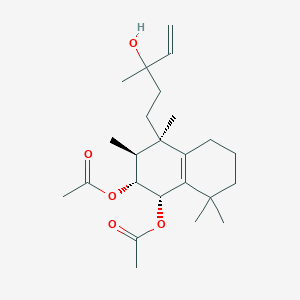

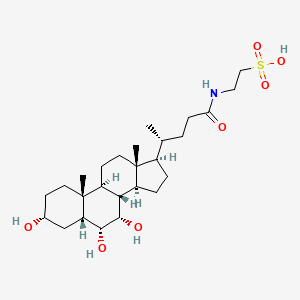

Molecular Structure Analysis

The molecular structure of taurohyocholate includes a steroid nucleus linked to a taurine moiety, providing it with unique physical and chemical properties. Advanced analytical techniques such as IR, 1HNMR, and MS spectra are essential for confirming the structure of bile acid conjugates, as demonstrated in the synthesis and structural confirmation of related bile acids (Fang Hua, 1999).

Chemical Reactions and Properties

Taurohyocholate participates in various chemical reactions, particularly those related to metabolism and the solubilization of fats in the digestive system. For instance, the hydroxylation of taurolithocholate to taurohyodeoxycholate by human liver microsomes involves cytochrome P-450, indicating the complex enzymatic reactions taurohyocholate may undergo in the body (P. Czygan et al., 1974).

Physical Properties Analysis

The physical properties of taurohyocholate, such as solubility, play a critical role in its function as a bile acid. Bile acids like taurohyocholate are known for their ability to form micelles, which are crucial for the emulsification and absorption of dietary fats. Studies related to the physical and chemical properties of similar bile acids provide insight into how taurohyocholate might behave in biological systems (D. Cleveland, S. Hwo, M. Kirschner, 1977).

Aplicaciones Científicas De Investigación

Papel en la cirrosis hepática

El ácido taurohiócolico se ha identificado como un factor promotor activo en la progresión de la cirrosis hepática . No es solo un biomarcador, sino que contribuye activamente a la progresión de la enfermedad. La concentración de ácido taurohiócolico en el suero de pacientes cirróticos se asocia positivamente con la gravedad de la enfermedad, medida por la clasificación Child-Pugh . Promueve la cirrosis hepática probablemente a través de la activación de las células estelares hepáticas mediante la regulación al alza de la expresión de TLR4 .

Metabolismo de los ácidos biliares

El ácido taurohiócolico juega un papel vital en el estudio del metabolismo de los ácidos biliares. Se utiliza en la investigación para comprender el impacto del metabolismo de los ácidos biliares en diversas enfermedades.

Sistemas de administración de fármacos

El ácido taurohiócolico se utiliza en la investigación de sistemas de administración de fármacos. Se utiliza en el desarrollo de terapias dirigidas, donde el objetivo es administrar medicamentos directamente a las células o tejidos específicos que se pretende tratar.

Prevención de la colestasis

Se ha descubierto que el ácido taurohiócolico tiene un efecto protector contra la colestasis, una condición en la que la bilis no puede fluir del hígado al duodeno . La aplicación simultánea de taurocolato con tauroliticolato, que causa colestasis, está protegida por el ácido taurohiócolico .

Investigación bioquímica

El ácido taurohiócolico se utiliza en la investigación bioquímica . Lo suministran diversas empresas bioquímicas y se utiliza en una variedad de aplicaciones de investigación .

Necrosis hepatocelular

Se ha descubierto que el ácido taurohiócolico tiene un papel en la necrosis hepatocelular, una condición caracterizada por la muerte de las células hepáticas . Se encontró que la frecuencia de necrosis hepatocelular estaba inversamente correlacionada con la capacidad de la sal biliar coinfundida para revertir el efecto colestático del tauroliticolato .

Mecanismo De Acción

Target of Action

Taurohyocholate, also known as taurohyocholic acid, primarily targets the hepatic stellate cells (LX-2) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Biochemical Pathways

Taurohyocholate is a metabolite that is catalyzed by the CYP3A4 enzyme . It is involved in the bile acid metabolism pathway , which is significantly affected in conditions like liver cirrhosis .

Pharmacokinetics

It is known that taurohyocholate is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It is synthesized in the liver and plays a role in the digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of Taurohyocholate’s action include the inhibition of cholesterol crystal precipitation by stabilizing cholesterol in the liquid-crystalline phase . It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . In the context of liver cirrhosis, Taurohyocholate promotes the disease progression by activating hepatic stellate cells via upregulating TLR4 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Taurohyocholate. For instance, living in volcanic areas can expose individuals to various toxic compounds that pollute ground water, vegetables, and animals, contaminating humans via the food chain . These contaminants can potentially interact with Taurohyocholate and influence its action.

Direcciones Futuras

Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

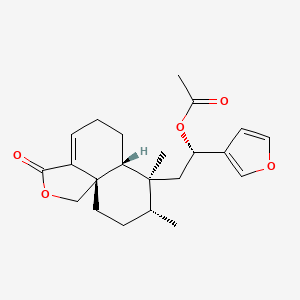

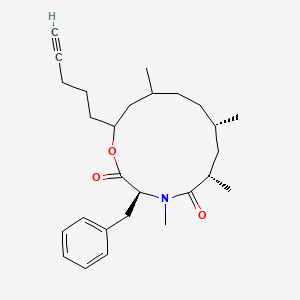

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

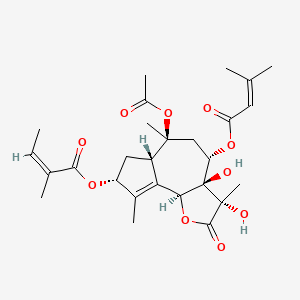

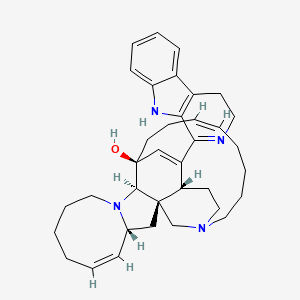

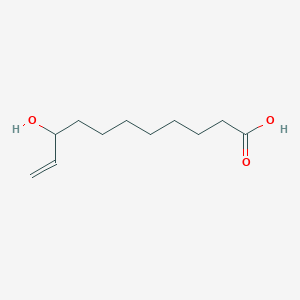

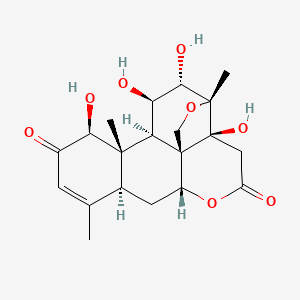

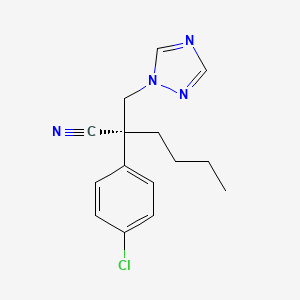

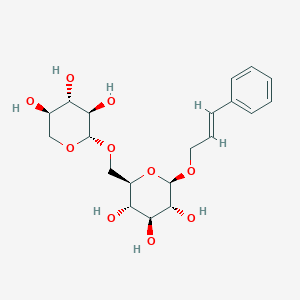

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.